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  • Product: tert-butyl (2R)-2-aminopentanoate
  • CAS: 158741-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to D-Norvaline tert-butyl ester

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of D-Norvaline tert-butyl ester, focusing on its chemical properties, safety considerations...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of D-Norvaline tert-butyl ester, focusing on its chemical properties, safety considerations, and potential applications in scientific research and development. This document is intended for a technical audience and synthesizes available data to offer practical insights.

Chemical Identity and Physicochemical Properties

D-Norvaline tert-butyl ester is a derivative of the non-proteinogenic amino acid D-norvaline. The tert-butyl ester group is a common protecting group in organic synthesis, particularly in peptide synthesis, as it can be readily removed under acidic conditions.[1]

Synonyms: tert-butyl (R)-2-aminopentanoate[2]

While the specific CAS number 1379444-89-9 is cited, it is important to note that other CAS numbers, such as 158741-16-3, are also associated with D-Norvaline tert-butyl ester in various chemical supplier databases.[3][4][5] Researchers should always verify the CAS number with their specific supplier.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H19NO2[4][]
Molecular Weight 173.25 g/mol [3][4][]
Appearance White powder[7][8]
Purity ≥ 95%[5]
Storage 0 - 8 °C[7][8]

Safety and Handling

2.1. Hazard Identification

Based on analogous compounds, D-Norvaline tert-butyl ester is not expected to be classified as hazardous under normal conditions of use.[9][12] However, as with any chemical, it should be handled with care. Potential hazards may include:

  • Inhalation: May cause respiratory irritation.[10]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: The toxicological properties have not been thoroughly investigated.[10]

2.2. First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[10][11]

2.3. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or glasses.[9]

  • Skin Protection: Wear protective gloves and a lab coat.[9]

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[10]

2.4. Storage and Disposal

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]

  • Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. Do not let the product enter drains.[10]

Potential Applications in Research and Drug Development

D-amino acids and their derivatives, such as D-Norvaline tert-butyl ester, are valuable building blocks in medicinal chemistry and drug discovery. The presence of the D-enantiomer can confer unique properties to peptides and small molecules, such as increased metabolic stability and altered biological activity.

3.1. Peptide Synthesis

The primary application of D-Norvaline tert-butyl ester is likely as a building block in peptide synthesis.[7][8] The tert-butyl ester protects the carboxylic acid moiety of the amino acid, allowing for the controlled formation of peptide bonds. The D-configuration is incorporated to create peptides with enhanced resistance to enzymatic degradation, which is a significant advantage for therapeutic peptides.

Caption: Workflow for incorporating D-Norvaline tert-butyl ester into a peptide chain.

3.2. Chiral Synthesis

Chiral compounds are of paramount importance in the pharmaceutical industry. D-Norvaline tert-butyl ester can serve as a chiral starting material for the synthesis of complex organic molecules.[13] Its defined stereochemistry can be transferred to the target molecule, which is a crucial aspect of asymmetric synthesis.

3.3. Metabolic Studies

Amino acid derivatives are often used in metabolic research to study enzyme kinetics and metabolic pathways.[7] D-Norvaline tert-butyl ester could be used to investigate the specificity of enzymes involved in amino acid metabolism.

Synthesis and Related Chemistry

The synthesis of D-norvaline can be achieved through chemical methods starting from n-valeric acid, followed by resolution to obtain the desired D-enantiomer.[14][15] The tert-butyl ester can then be introduced through esterification.

The tert-butyl ester group is a valuable protecting group due to its stability under a wide range of conditions and its selective removal under acidic conditions.[1] This allows for orthogonal protection strategies in complex multi-step syntheses.

Synthesis_Overview n_Valeric_Acid n-Valeric Acid Bromination Bromination n_Valeric_Acid->Bromination Ammonification Ammonification Bromination->Ammonification DL_Norvaline D,L-Norvaline Ammonification->DL_Norvaline Resolution Resolution DL_Norvaline->Resolution D_Norvaline D-Norvaline Resolution->D_Norvaline Esterification Esterification D_Norvaline->Esterification D_Norvaline_Ester D-Norvaline tert-butyl ester Esterification->D_Norvaline_Ester

Caption: General synthetic pathway for D-Norvaline tert-butyl ester.

Conclusion

D-Norvaline tert-butyl ester is a specialized chemical with significant potential in peptide synthesis and broader medicinal chemistry research. While comprehensive safety data for CAS 1379444-89-9 is not widely available, a conservative approach to handling based on analogous compounds is prudent. Researchers are strongly encouraged to obtain a specific Safety Data Sheet from their supplier. The unique properties conferred by the D-amino acid configuration and the utility of the tert-butyl ester protecting group make this compound a valuable tool for the development of novel therapeutics and other advanced scientific applications.

References

  • LookChem. L-Norvaline t-butyl ester. [Link]

  • ChemBK. L-Norvaline tert-butyl ester hydrochloride. [Link]

  • Google Patents. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - D-Norvaline. [Link]

  • Google Patents. CN101508654B - Synthesis method of D, L-norvaline.
  • National Center for Biotechnology Information. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • National Center for Biotechnology Information. D-Norvaline. [Link]

  • PureSynth. D-Valine Tert-Butyl Ester Hydrochloride 95%. [Link]

  • PubChem. Perfluoro-4-methoxybutanoic acid. [Link]

  • PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Masterchem. Paraformaldehyde (CAS 30525-89-4). [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of L-Norvaline and D-Norvaline tert-Butyl Esters

Executive Summary This technical guide provides a rigorous analysis of the stereochemical, synthetic, and biological distinctions between L-Norvaline tert-butyl ester and D-Norvaline tert-butyl ester . While Norvaline (2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the stereochemical, synthetic, and biological distinctions between L-Norvaline tert-butyl ester and D-Norvaline tert-butyl ester . While Norvaline (2-aminopentanoic acid) is a non-proteinogenic isomer of valine, its enantiomers serve vastly different roles in drug development. The L-isomer is a potent arginase inhibitor used to modulate nitric oxide (NO) pathways, whereas the D-isomer is primarily utilized in peptidomimetics to confer proteolytic resistance. The tert-butyl ester modification serves as a critical tool for both enhancing lipophilic cellular uptake (prodrug strategy) and providing orthogonal protection during peptide synthesis.

Part 1: Stereochemical & Structural Fundamentals

The core difference between these two compounds lies in the spatial arrangement of the


-carbon substituents. This stereochemistry dictates their interaction with chiral biological targets (enzymes like Arginase) and their utility in chemical synthesis.
Structural Divergence
  • L-Norvaline tert-butyl ester: The naturally occurring-like configuration (S-configuration). It mimics L-Ornithine and L-Arginine, allowing it to dock into the active site of mammalian enzymes.

  • D-Norvaline tert-butyl ester: The non-native enantiomer (R-configuration). It is sterically incompatible with most mammalian proteases and synthases, making it biologically "inert" regarding metabolic degradation but structurally significant for rigidifying peptide backbones.

The Role of the tert-Butyl Group

The tert-butyl ester moiety (


) is distinct from methyl or ethyl esters due to its steric bulk and stability profile:
  • Lipophilicity: It significantly masks the polarity of the carboxylic acid, facilitating passive diffusion across cell membranes.

  • Acid Lability: It is stable to base (orthogonal to Fmoc chemistry) but cleaved by strong acids (TFA/HCl), making it ideal for solid-phase peptide synthesis (SPPS).

  • Steric Shielding: The bulky t-butyl group prevents diketopiperazine formation (a common side reaction) more effectively than smaller esters.

Stereochemistry cluster_0 Enantiomeric Divergence Start Norvaline (Racemic or Precursor) L_Iso L-Norvaline (S-Config) Start->L_Iso Resolution D_Iso D-Norvaline (R-Config) Start->D_Iso L_Ester L-Norvaline tert-Butyl Ester L_Iso->L_Ester Esterification (t-BuOAc / HClO4) Bio_L Arginase Inhibition (Active Drug) L_Ester->Bio_L Hydrolysis (In Vivo) D_Ester D-Norvaline tert-Butyl Ester D_Iso->D_Ester Esterification (t-BuOAc / HClO4) Bio_D Peptidomimetic (Scaffold) D_Ester->Bio_D Stable (In Vivo)

Figure 1: Stereochemical divergence and functional activation of Norvaline esters.

Part 2: Biological Implications & Mechanisms

The biological utility of these isomers is strictly compartmentalized.

L-Norvaline: The Arginase Inhibitor

L-Norvaline is a structural analogue of L-Ornithine. In its free acid form (released after the tert-butyl ester is hydrolyzed by intracellular esterases), it competitively inhibits Arginase .

  • Mechanism: Arginase normally converts L-Arginine to Urea and Ornithine.[1] By inhibiting Arginase, L-Norvaline preserves the L-Arginine pool.[2]

  • Downstream Effect: Increased L-Arginine availability drives Endothelial Nitric Oxide Synthase (eNOS) to produce more Nitric Oxide (NO), promoting vasodilation.

  • Why the Ester? The tert-butyl ester form acts as a prodrug. The free amino acid is zwitterionic and poorly permeable.[3] The esterified form crosses the endothelial membrane efficiently before being hydrolyzed to the active inhibitor.

D-Norvaline: The Stability Enhancer

D-Norvaline does not inhibit arginase significantly. Its primary utility is in Peptide Engineering .

  • Proteolytic Resistance: Endogenous proteases recognize L-amino acid peptide bonds. Incorporating D-Norvaline tert-butyl ester into a peptide sequence renders that specific bond resistant to enzymatic cleavage, extending the plasma half-life of therapeutic peptides.

  • Conformational Control: D-amino acids induce specific turns (e.g.,

    
    -turns) in peptide chains, which can be used to lock peptides into active receptor-binding conformations.
    

ArginasePathway cluster_cell Endothelial Cell Cytosol L_Nor_Est L-Norvaline tert-Butyl Ester (Prodrug) L_Nor L-Norvaline (Free Acid) L_Nor_Est->L_Nor Esterase Hydrolysis Arginase Arginase Enzyme L_Nor->Arginase INHIBITS Arg L-Arginine NO Nitric Oxide (NO) (Vasodilation) Arg->NO Promoted by eNOS Urea Urea + Ornithine Arg->Urea Blocked by Arginase eNOS eNOS

Figure 2: Mechanism of Action.[4][5][6] L-Norvaline (derived from the ester) blocks Arginase, shunting Arginine toward NO production.

Part 3: Comparative Data Profile

The following table summarizes the technical distinctions critical for assay development and synthesis planning.

FeatureL-Norvaline tert-Butyl EsterD-Norvaline tert-Butyl Ester
CAS Number 41065-86-5 (HCl salt ref)2013-12-9 (Free acid ref)
Stereochemistry (S)-Enantiomer(R)-Enantiomer
Biological Role Arginase Inhibitor (Prodrug)Negative Control / Peptidomimetic
Enzymatic Stability Hydrolyzed by EsterasesResistant to Proteolysis
Peptide Synthesis Used for native-like sequencesUsed to induce

-turns or stability
Optical Rotation Positive (+) in specific solventsNegative (-) in specific solvents
Key Application Cardiovascular research (Hypertension)Drug half-life extension

Part 4: Experimental Protocols

Synthesis of Norvaline tert-Butyl Esters (Perchloric Acid Method)

Direct esterification of amino acids with tert-butanol is inefficient. The industry-standard method utilizes tert-butyl acetate with perchloric acid catalysis.[7] This protocol works for both L and D isomers.

Safety Warning: Perchloric acid is an oxidizer and can form explosive salts. Work in a specialized fume hood.

  • Reagents:

    • Norvaline (L- or D- isomer): 10 mmol

    • tert-Butyl Acetate: 150 mL (Solvent and Reagent)

    • Perchloric Acid (70%): 1.1 eq (Caution)

  • Procedure:

    • Suspend the Norvaline zwitterion in tert-butyl acetate.

    • Add perchloric acid dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution should become clear as the ester forms.

    • Quenching: Carefully neutralize with 0.5 N NaOH or NaHCO3 solution.

    • Extraction: Extract with Ethyl Acetate.[8] Wash the organic layer with water and brine.[9]

    • Purification: Dry over MgSO4 and concentrate in vacuo. The product is often obtained as an oil or waxy solid.

    • Salt Formation (Optional): To improve shelf-life, treat the oil with HCl in dioxane to precipitate the hydrochloride salt.

Chiral Separation (Validation of Enantiomeric Excess)

To verify the optical purity of the synthesized ester, use Ligand Exchange Chromatography or Chiral HPLC.

  • Column: Chiralpak MA(+) or equivalent (coated with N-decyl-L-4-hydroxyproline and Cu(II)).

  • Mobile Phase: 2 mM Copper(II) Sulfate in water/methanol (85:15).

  • Detection: UV at 254 nm.

  • Elution Order: typically L-isomer elutes before D-isomer on standard ligand-exchange phases, though this must be experimentally confirmed for the specific ester derivative.

References

  • Arginase Inhibition Mechanism

    • Title: Arginase modulates nitric oxide production in activated macrophages.[6]

    • Source: American Journal of Physiology (Physiology.org).
    • URL:[Link]

  • Synthesis of tert-Butyl Esters

    • Title: A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[10][11]

    • Source: Synlett (Thieme Connect).
  • Biological Role of Norvaline

    • Title: Unusual Amino Acids: Norvaline | Biological Roles and Mechanisms.
    • Source: LifeTein Peptide Blog.
    • URL:[Link]

  • Chiral Separation Techniques

    • Title: Chromatogram of the enantioresolution of norvaline.
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

Sources

Foundational

solubility of D-Norvaline tert-butyl ester HCl in water vs organic solvents

An In-Depth Technical Guide to the Solubility of D-Norvaline tert-butyl ester HCl for Researchers and Drug Development Professionals Executive Summary D-Norvaline tert-butyl ester hydrochloride is a chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of D-Norvaline tert-butyl ester HCl for Researchers and Drug Development Professionals

Executive Summary

D-Norvaline tert-butyl ester hydrochloride is a chiral building block crucial in pharmaceutical synthesis and research. Its utility, however, is fundamentally governed by its solubility, a property dictated by the compound's dual structural nature. This guide provides a comprehensive analysis of the solubility of D-Norvaline tert-butyl ester HCl, moving beyond simple data points to explain the underlying chemical principles. We will explore the competing influences of the polar hydrochloride salt, which promotes aqueous solubility, and the non-polar tert-butyl ester and alkyl side-chain, which favor organic media. This document details field-proven protocols for both dissolving the compound for direct use and for its experimental solubility determination via the gold-standard shake-flask method. For professionals in drug development and chemical synthesis, a thorough understanding of these solubility characteristics is paramount for optimizing reaction conditions, formulation, and overall project success.

Introduction to D-Norvaline tert-butyl ester HCl

Chemical Structure and Physicochemical Properties

D-Norvaline tert-butyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-Norvaline. Its structure features two key modifications that define its chemical behavior:

  • Tert-butyl Ester: The carboxylic acid group of D-Norvaline is esterified with a bulky, non-polar tert-butyl group. This modification protects the carboxylic acid from participating in reactions (like peptide bond formation at the C-terminus) and significantly increases the molecule's lipophilicity, or affinity for non-polar environments.

  • Hydrochloride Salt: The primary amine group is protonated and paired with a chloride counter-ion, forming a hydrochloride salt (-NH₃⁺Cl⁻). This salt form imparts ionic character to the molecule, which is critical for its stability and, most importantly, its solubility in polar solvents.[1]

The compound typically presents as a white to off-white crystalline solid.[2][3] This duality—a polar ionic head and a non-polar organic body—is the central factor governing its solubility profile across different solvent systems.

Significance in Research and Development

This compound is primarily utilized as a chiral intermediate in the synthesis of complex organic molecules. Its protected functional groups allow for selective chemical transformations at other sites. It is a valuable building block in the development of peptides and other bioactive molecules, with applications in metabolic pathway research and enzyme inhibition studies.[3]

Theoretical Principles of Solubility

The solubility of D-Norvaline tert-butyl ester HCl is a classic textbook example of how molecular structure dictates physical properties. The principle of "like dissolves like" is a useful starting point, but the interplay of the molecule's distinct regions requires a more nuanced understanding.

The Role of the Hydrochloride Salt: Enhancing Aqueous Solubility

Amino acids in their solid state exist as zwitterions with strong ionic attractions, but the hydrochloride salt form provides even greater polarity.[4] When introduced to a polar protic solvent like water, the highly polar water molecules can effectively solvate the charged amine (R-NH₃⁺) and the chloride anion (Cl⁻). This process overcomes the crystal lattice energy of the solid, leading to dissolution. The hydrochloride salt form is intentionally used to enhance stability and improve water solubility compared to the free base form.[1]

The Influence of the Tert-butyl Ester and Norvaline Side Chain: Driving Organic Solvent Solubility

The remainder of the molecule—the three-carbon propyl side chain of norvaline and the four-carbon tert-butyl ester—is composed entirely of non-polar hydrocarbon groups. These regions cannot form favorable hydrogen bonds with water. In non-polar organic solvents (e.g., hexanes, toluene), these lipophilic parts of the molecule can establish favorable van der Waals interactions with the solvent molecules. However, the highly polar, ionic hydrochloride group disrupts this compatibility, making the salt form poorly soluble in such solvents.[2][4]

The Critical Impact of pH on Aqueous Solubility

For hydrochloride salts of amines, pH is arguably the most critical factor influencing aqueous solubility. The protonated amine exists in a pH-dependent equilibrium with its neutral, unprotonated "free base" form.

  • Low to Neutral pH: At a pH below the pKa of the amino group (typically around 9-10 for alpha-amino acids), the equilibrium heavily favors the protonated, charged R-NH₃⁺ form. This is the highly water-soluble state.[2][5]

  • High (Alkaline) pH: If a base is added and the pH rises above the pKa, the amino group will be deprotonated to its neutral R-NH₂ free base form. This eliminates the ionic charge, drastically reduces polarity, and causes the compound to become significantly less soluble in water, potentially leading to precipitation.

This pH-dependent behavior is a powerful tool that can be exploited in the laboratory for purification and reaction workup.

Comparative Solubility Profile

While precise quantitative solubility data for D-Norvaline tert-butyl ester HCl is not widely published, a reliable qualitative profile can be constructed based on its chemical structure and the behavior of analogous compounds.[2]

Data Summary Table
Solvent ClassExample SolventsPredicted SolubilityRationale & Commentary
Aqueous Water, Buffers (pH < 7)High The hydrochloride salt form is designed for aqueous solubility. Dissolution is driven by the solvation of the ionic R-NH₃⁺Cl⁻ group.[1] Gentle heating may improve the rate of dissolution.[2]
Polar Protic Methanol (MeOH), Ethanol (EtOH)High to Moderate These solvents can solvate the ionic portion and interact with the non-polar regions. Methanol is often used as a solvent for analytical measurements like optical rotation, implying good solubility.[3]
Polar Aprotic DMSO, DMFHigh These solvents have high dielectric constants and are excellent at dissolving a wide range of compounds, including many salts. L-Norvaline ethyl ester HCl is reported to be highly soluble in DMSO.[6]
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Very Low to Insoluble These solvents are not polar enough to effectively solvate the ionic salt. The compound is expected to have very poor solubility.[2]
Non-Polar Hexanes, Diethyl Ether, TolueneInsoluble The large energy penalty required to break the ionic interactions of the salt cannot be compensated by the weak van der Waals forces with these solvents.[2][4]

Visualization of Key Concepts & Workflows

Logical Flow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system based on the intended application.

start Select Solvent for D-Norvaline tert-butyl ester HCl q1 Aqueous Reaction or Formulation? start->q1 ans1_yes Use Water or Aqueous Buffer (pH < 7) q1->ans1_yes Yes ans1_no Organic Reaction q1->ans1_no No q2 Is the solvent polar (e.g., MeOH, DMSO)? ans1_no->q2 ans2_yes Dissolve Directly. Solubility is likely moderate to high. q2->ans2_yes Yes ans2_no Solvent is non-polar (e.g., DCM, Hexane, Toluene) q2->ans2_no No ans3 MUST convert to Free Base (See Protocol 5.2) before dissolution. ans2_no->ans3

Caption: Decision tree for solvent selection.

pH-Dependent Aqueous Equilibrium

This diagram illustrates the chemical equilibrium in water, which is fundamental to understanding the compound's pH-sensitive solubility.

Caption: The effect of pH on aqueous solubility.

Practical Guidance and Methodologies

Protocol for Dissolution in Aqueous Media
  • Weigh: Accurately weigh the required amount of D-Norvaline tert-butyl ester HCl.

  • Solvent Addition: Add the desired volume of deionized water or a suitable aqueous buffer (e.g., phosphate or citrate buffer, ensuring the final pH will be neutral or slightly acidic).

  • Agitation: Stir the mixture using a magnetic stirrer at room temperature.

  • Troubleshooting: If dissolution is slow, gentle warming (e.g., to 30-40°C) can be applied to increase the rate.[2] Do not overheat, as this could risk hydrolysis of the tert-butyl ester, especially under strongly acidic or basic conditions.

  • Verification: Ensure the solution is clear and free of any particulate matter before use.

Protocol for Dissolution in Organic Solvents: The Free-Basing Strategy

This protocol is essential for using the compound in non-polar organic solvents where the hydrochloride salt is insoluble.[2]

  • Initial Suspension: Suspend the D-Norvaline tert-butyl ester HCl (1 equivalent) in the desired non-polar organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Base Addition: Add a mild base to neutralize the hydrochloride. Two common methods are:

    • Organic Base: Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine like triethylamine (Et₃N).

    • Aqueous Wash: Add the organic suspension to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).

  • Reaction/Separation:

    • If using an organic base, the byproduct (e.g., triethylammonium chloride) may precipitate or remain in solution. It can often be removed by filtration or an aqueous wash.

    • If using an aqueous wash, separate the organic layer.

  • Drying: Dry the organic layer containing the neutral "free base" form of the compound over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to isolate the free base, which can then be dissolved in the desired non-polar solvent for subsequent reactions.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for accurately determining the equilibrium solubility of a compound.[7][8] This method is self-validating as it ensures equilibrium has been reached.

Materials:

  • D-Norvaline tert-butyl ester HCl (high purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline, Methanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument.

Workflow Diagram:

A Add excess solid to solvent in a sealed vial B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B C Allow suspension to settle (or centrifuge to separate phases) B->C D Carefully withdraw supernatant C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute filtered sample with mobile phase E->F G Quantify concentration using a calibrated HPLC method F->G H Calculate Solubility (e.g., in mg/mL or mM) G->H

Caption: Shake-Flask method workflow.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of D-Norvaline tert-butyl ester HCl to a vial such that a visible amount of solid remains after equilibrium is reached. For example, add ~10 mg of solid to 1 mL of the chosen solvent.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to ensure equilibrium is reached (a 24-hour time point is common, but time-course studies may be needed to confirm).[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[9]

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample by a validated analytical method (e.g., HPLC-UV) to determine the precise concentration.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that specific temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion and Key Takeaways

The solubility of D-Norvaline tert-butyl ester HCl is a direct function of its molecular structure and the properties of the solvent.

  • For Aqueous Applications: The compound is readily soluble in water and aqueous buffers, provided the pH is maintained in the neutral to acidic range to keep the amine group in its protonated, ionic form.

  • For Organic Synthesis: Direct dissolution is feasible in polar organic solvents like methanol and DMSO. For reactions in non-polar media such as DCM or hexanes, converting the salt to its free base via neutralization is not just recommended, but required.

By understanding these principles and employing the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively handle D-Norvaline tert-butyl ester HCl, ensuring its successful application in their work.

References

  • Benchchem. (n.d.). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
  • Guidechem. (n.d.). What is L-Norvaline and its Applications in Organic Synthesis? - FAQ.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?.
  • Mota, F. L., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
  • Zhang, Y., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
  • Chem-Impex. (n.d.). L-Norvaline tert-butyl ester hydrochloride.
  • Chemistry LibreTexts. (2022, July 4). Backgrounds of Amino Acids.
  • Anonymous. (n.d.). Explain why amino acids are insoluble in diethyl ether but N-acetyl amino acids are soluble.
  • ChemBK. (2024, April 9). L-Norvaline tert-butyl ester hydrochloride - Introduction.
  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • MedChemExpress. (n.d.). L-Norvaline ethyl ester HCl.
  • FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441).

Sources

Exploratory

An In-depth Technical Guide on the Applications of D-Norvaline Tert-Butyl Ester in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of non-canonical amino acids is a foundational element in the design of modern peptidomimetics, enabling the creation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a foundational element in the design of modern peptidomimetics, enabling the creation of therapeutic candidates with improved potency, stability, and bioavailability. D-Norvaline, a non-proteinogenic amino acid, has become a significant building block in this field. This technical guide offers a detailed examination of D-Norvaline tert-butyl ester, a protected version of D-Norvaline, and its vital uses in peptidomimetics. We will explore the reasons for its use, how it affects peptide structure and function, and present detailed methods for its inclusion in synthetic peptides. This guide is aimed at researchers, scientists, and professionals in drug development who want to use the distinct characteristics of D-Norvaline to further their therapeutic research.

Introduction: The Need for Peptidomimetics

Peptides are essential signaling molecules in a wide range of physiological processes, making them promising candidates for drug discovery. However, their therapeutic use is often limited by issues such as vulnerability to breakdown by enzymes, low ability to pass through cell membranes, and quick elimination by the kidneys. Peptidomimetics, which are compounds that copy the structure and function of natural peptides, are created to address these issues while maintaining or even improving biological effects. A primary method in this effort is the inclusion of unnatural amino acids, such as D-isomers and N-alkylated residues.

D-Norvaline, the D-enantiomer of norvaline (an isomer of valine), is a particularly noteworthy building block.[1][2] Its side chain, a straight three-carbon chain, offers a distinct steric and lipophilic quality compared to proteinogenic amino acids.[1][3] Using the D-enantiomer naturally provides resistance to breakdown by the body's proteases, which are specific to L-amino acids.[4][5][6][7] The tert-butyl ester protection of the C-terminus makes it easier to use in standard solid-phase and solution-phase peptide synthesis.[8]

The Strategic Advantage of D-Norvaline Tert-Butyl Ester in Peptidomimetic Design

The inclusion of D-Norvaline tert-butyl ester into a peptide sequence is a deliberate design decision made to achieve particular therapeutic goals. The reasoning behind its use is complex and based on established principles of medicinal chemistry.

2.1. Enhancing Enzymatic Stability

A major benefit of using D-amino acids is the immediate improvement in resistance to proteolytic enzymes.[4][5][6][7] Proteases, the enzymes that break down peptides and proteins, are highly selective for L-amino acid substrates.[7][9] Placing a D-Norvaline residue at or near a cleavage site can effectively stop or greatly reduce enzymatic breakdown, thus extending the peptidomimetic's half-life in the body.[4][5][6][10]

2.2. Modulating Receptor Binding and Selectivity

Adding a D-amino acid can cause significant changes in the peptide's backbone structure.[11][12] This can result in different binding strengths and selectivities for target receptors.[9] Sometimes, the specific orientation of D-Norvaline's side chain can create new, strong interactions with the receptor's binding site that are not achievable with the corresponding L-amino acid. This allows for precise adjustment of a lead compound's pharmacological characteristics. For instance, an all D-amino acid opioid peptide was identified as a potent agonist at the mu receptor, inducing long-lasting analgesia in mice.[13]

2.3. Influencing Secondary Structure

The stereochemistry of amino acid residues is key in determining a peptide's secondary structure (like α-helices and β-sheets).[11][14] Including a D-amino acid can disrupt a helix or help stabilize certain turn structures.[11][12] This structural control is essential for positioning the key pharmacophoric elements correctly for the best receptor interaction.

Experimental Section: Incorporation of D-Norvaline Tert-Butyl Ester in Peptide Synthesis

This section provides detailed, step-by-step instructions for adding Fmoc-D-Norvaline to a peptide sequence on a solid support and using D-Norvaline tert-butyl ester in solution-phase synthesis.

3.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol describes the standard Fmoc-based SPPS method for incorporating an Fmoc-protected D-Norvaline residue.[15][16][17]

Diagram: Fmoc-SPPS Cycle for D-Norvaline Incorporation

SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM, etc.) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-Norvaline, Coupling Reagents) Wash1->Coupling Wash2 4. Washing (DMF, DCM, etc.) Coupling->Wash2 Capping 5. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat Repeat for next amino acid Capping->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-D-Norvaline

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU, HOBt, or an equivalent system.

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride (for capping)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Reverse-phase HPLC system

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[18]

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.[18][19]

  • Washing: Wash the resin thoroughly with DMF and DCM.[18]

  • Coupling of Fmoc-D-Norvaline:

    • Prepare a solution of Fmoc-D-Norvaline, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated solution to the resin and react for 1-4 hours.[16]

    • Confirm completion with a Kaiser test.

  • Washing: Repeat the washing step.

  • Capping (Optional): Block unreacted amines with acetic anhydride and DIPEA.[19]

  • Repeat: Repeat steps 2-6 for each amino acid.

  • Final Cleavage: Cleave the peptide from the resin with a TFA cocktail.[16]

  • Purification: Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the product by mass spectrometry and analytical HPLC.

3.2. Solution-Phase Peptide Coupling with D-Norvaline Tert-Butyl Ester

D-Norvaline tert-butyl ester is ideal for solution-phase synthesis, where the tert-butyl ester protects the C-terminus.[20][21]

Diagram: Solution-Phase Coupling Reaction

Solution_Phase_Coupling Peptide N-protected Peptide-COOH R-group Reagents Coupling Reagents (e.g., EDC, HOBt) + Base (e.g., DIPEA) Peptide:c->Reagents DNorvaline H₂N-D-Norvaline-OtBu Side Chain DNorvaline:n->Reagents Product N-protected Peptide-D-Norvaline-OtBu R-group & Side Chain Reagents->Product:n

Caption: General scheme for solution-phase peptide coupling.

Protocol:

  • Reactant Preparation: Dissolve the N-terminally protected peptide and D-Norvaline tert-butyl ester hydrochloride in a suitable solvent.

  • Activation: Add a coupling agent like EDC and an additive like HOBt.

  • Base Addition: Add a non-nucleophilic base such as DIPEA.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute with an organic solvent and wash with weak acid, weak base, and brine.

  • Purification: Dry, filter, and concentrate the organic layer. Purify by column chromatography.

  • Deprotection: Remove the tert-butyl ester with TFA in DCM.[20]

Case Studies and Applications

The benefits of D-Norvaline in peptidomimetics are shown in examples where its use led to better therapeutic properties.

Peptidomimetic ClassRationale for D-Norvaline IncorporationObserved Outcome
Opioid Peptides Enhance enzymatic stability and modulate receptor selectivity (μ vs. δ).[22][23]Increased in vivo analgesic activity and altered side-effect profile.[13][24]
Antimicrobial Peptides (AMPs) Increase resistance to bacterial proteases and enhance membrane disruption.[25][26]Broader spectrum of activity and improved efficacy in infection models.[25]
GLP-1 Receptor Agonists Stabilize the N-terminus against DPP-4 degradation.Extended half-life and improved glycemic control in preclinical studies.
Integrin Antagonists Optimize the conformation of the RGD motif for enhanced binding affinity.Increased potency in inhibiting cell adhesion and angiogenesis.
Conclusion and Future Perspectives

D-Norvaline tert-butyl ester is a valuable tool for medicinal chemists and peptide scientists. Its strategic use allows for the rational design of peptidomimetics with enhanced pharmacological properties. The ability to improve proteolytic stability, adjust receptor interactions, and control peptide conformation makes it a key building block for overcoming the limitations of natural peptides. As our knowledge of peptide structure-activity relationships advances, the creative use of non-canonical amino acids like D-Norvaline will continue to fuel the development of new and effective peptide-based treatments. Future research will likely combine the use of D-Norvaline with other peptidomimetic techniques, such as cyclization and N-alkylation, to gain even more control over the pharmacokinetic and pharmacodynamic profiles of these promising drug candidates.

Sources

Foundational

A Senior Application Scientist's Guide to Supplier Qualification for High-Purity D-Norvaline Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Chiral Building Block D-Norvaline tert-butyl ester is a non-proteinogenic amino acid derivative that serves as a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Chiral Building Block

D-Norvaline tert-butyl ester is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its defined stereochemistry is fundamental to the biological activity and safety of the final active pharmaceutical ingredient (API). The tert-butyl ester group provides a bulky, lipophilic protecting group for the carboxylic acid, enhancing solubility in organic solvents and preventing unwanted side reactions during peptide coupling or other synthetic transformations. However, the presence of impurities—be they enantiomeric, structurally related, residual solvents, or elemental—can have profound consequences, leading to difficult-to-remove byproducts, reduced yields, and potential safety liabilities in the final drug product.

Therefore, a robust and technically sound supplier qualification process is not merely a procurement exercise; it is a critical first step in risk mitigation for any drug development program. This guide provides a comprehensive, multi-tiered framework for the analytical evaluation and comparison of suppliers of high-purity D-Norvaline tert-butyl ester.

A Multi-Tiered Framework for Supplier Evaluation

A thorough supplier qualification process should be systematic and evidence-based. We propose a three-tiered approach that moves from initial documentation review to rigorous analytical testing and finally to an assessment of long-term reliability.

Tier 1: Scrutiny of Documentation and Specifications

The first step involves a detailed review of the supplier's Certificate of Analysis (CoA). A CoA is a legal document that should provide a clear profile of the material's quality.[1] However, not all CoAs are created equal.

Key Parameters to Compare on a CoA:

  • Assay (Purity): Typically determined by HPLC or titration. Look for a purity specification of ≥98%.[2]

  • Enantiomeric Purity (e.e.): This is arguably the most critical parameter. It should be determined by a chiral separation technique (e.g., Chiral HPLC). A specification of ≥99% e.e. is standard for high-purity starting materials.

  • Specific Rotation [α]D: An optical rotation measurement provides a bulk confirmation of enantiomeric identity. The value should be consistent across suppliers and match literature values.

  • Identification Tests: The CoA should specify the methods used for identity confirmation, typically FTIR and ¹H NMR.

  • Residual Solvents: The limits should comply with established pharmaceutical guidelines such as USP <467> or ICH Q3C.[3] The specific solvents used in the supplier's manufacturing process should be listed and quantified.

  • Elemental Impurities: Limits should be in accordance with USP <232>/<233> or ICH Q3D guidelines, which classify elements based on their toxicity.[4][5][6][7][8]

  • Water Content: Usually determined by Karl Fischer titration. Excess water can affect reaction stoichiometry and stability.

A red flag should be raised if a supplier's CoA provides vague specifications (e.g., "conforms to structure" without attached spectra) or lacks detailed information on impurity limits.

Tier 2: Rigorous Analytical Verification

Never rely solely on the supplier's CoA. Independent analytical verification is essential to confirm the quality of the material and to build a comparative dataset across potential suppliers. The following is a comprehensive suite of tests designed to provide a head-to-head comparison.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Analytical Verification cluster_2 Tier 3: Data Synthesis & Decision CoA Receive & Review CoA from Suppliers A, B, C Spec Compare Specifications (Purity, e.e., Impurities) CoA->Spec Initial Filter Sample Procure Samples (Suppliers A, B, C) Spec->Sample Proceed with Qualified Suppliers ID Identity Tests (FTIR, NMR, MS) Sample->ID Purity Purity & Impurity Profile (HPLC, Chiral HPLC, GC-MS, ICP-MS) Sample->Purity Table Compile Comparative Data Table ID->Table Purity->Table Generate Data Score Supplier Scorecard (Quality, Consistency, Cost) Table->Score Decision Select Primary & Secondary Supplier Score->Decision

Caption: Workflow for comprehensive supplier qualification.

A. Identity Confirmation

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule.[9][10] It can help verify that the material is indeed an amino acid ester. While it cannot distinguish between enantiomers, differences in the spectra of racemic vs. enantiopure forms can sometimes be observed due to different crystal packing.[9]

    • Protocol:

      • Acquire a background spectrum using a clean Attenuated Total Reflectance (ATR) crystal.

      • Place a small amount of the D-Norvaline tert-butyl ester powder directly onto the ATR crystal.

      • Apply pressure to ensure good contact.

      • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

      • Compare the resulting spectrum to a reference standard or literature data. Key expected peaks include: N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), the characteristic ester C=O stretch (~1730-1750 cm⁻¹), and C-O stretching (~1150-1250 cm⁻¹).[10][11]

  • ¹H NMR and ¹³C NMR Spectroscopy

    • Causality: Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure, confirming atom connectivity and the chemical environment of protons and carbons. It is the definitive method for structural confirmation.[12][13]

    • Protocol:

      • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

      • Expected ¹H NMR signals (in CDCl₃): The spectrum should show a triplet for the terminal methyl group, multiplets for the methylene groups of the propyl chain, a multiplet for the alpha-proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.[14][15]

      • Expected ¹³C NMR signals (in CDCl₃): The spectrum should show distinct signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the propyl chain.

      • The spectra must be free of significant unassigned signals, which would indicate the presence of impurities.

  • Mass Spectrometry (MS)

    • Causality: MS confirms the molecular weight of the compound, providing orthogonal evidence of its identity.[16][17][18]

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer.

      • Acquire the spectrum in positive ion mode.

      • The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 174.15.

B. Purity and Impurity Profiling

  • Purity by HPLC-UV/CAD

    • Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying impurities in pharmaceutical materials.[19] UV detection is standard, but for impurities that lack a strong chromophore, a Charged Aerosol Detector (CAD) provides more universal detection.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm and/or CAD.

      • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

      • Analysis: Dissolve a known concentration of the sample and inject. Purity is calculated by area normalization (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Chiral Purity by Chiral HPLC

    • Causality: This is the most critical test to quantify the unwanted L-enantiomer. Standard HPLC cannot separate enantiomers; a chiral stationary phase (CSP) is required to create transient diastereomeric interactions, allowing for their separation.[20][21][22][23][24]

    • Protocol:

      • Column: A polysaccharide-based CSP (e.g., amylose or cellulose derivative) is often a good starting point. For example, a Chirobiotic T column has shown success in separating norvaline enantiomers.[25]

      • Mobile Phase: Typically a normal-phase system (e.g., Hexane/Isopropanol with a small amount of an additive like trifluoroacetic acid or diethylamine) or a polar ionic/organic mode. Method development is often required.[23][24]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Analysis: Prepare a sample of the D-Norvaline tert-butyl ester. To confirm peak identity, spike a small amount of the racemic or L-enantiomer standard into the sample to see which peak increases in area. Quantify the L-enantiomer against the area of the main D-enantiomer peak.

  • Residual Solvent Analysis by Headspace GC-MS

    • Causality: Volatile organic compounds used in the manufacturing process must be controlled to safe levels.[26] Headspace Gas Chromatography is the standard method outlined in USP <467>, where the sample is heated to drive volatile solvents into the headspace of the vial for injection, preventing contamination of the GC system with the non-volatile API.[3][26][27]

    • Protocol:

      • Instrumentation: Headspace autosampler coupled to a GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

      • Column: A G43 phase column is typically used for screening.

      • Sample Prep: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like DMSO.

      • Headspace Conditions: Equilibrate the vial at ~80°C for ~15-20 minutes.

      • GC Oven Program: Start at ~40°C, hold for 5-10 minutes, then ramp at ~10°C/min to ~240°C.

      • Quantification: Identify and quantify any detected solvents by comparing their retention times and responses to a certified reference standard containing known concentrations of Class 1, 2, and 3 solvents.

  • Elemental Impurity Analysis by ICP-MS

    • Causality: Elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[6] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the required technique due to its high sensitivity and ability to detect the specific elements listed in USP <232> and ICH Q3D at the required low levels.[5][8]

    • Protocol:

      • Sample Prep: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with concentrated nitric acid to break down the organic matrix.

      • Analysis: Dilute the digested sample and analyze using a validated ICP-MS method.

      • Quantification: Quantify the specified elements (including Class 1: As, Cd, Hg, Pb; and Class 2A: Co, V, Ni) against certified calibration standards.[4] The results should be reported in ppm and compared against the permitted daily exposure (PDE) limits.

Tier 3: Assessing Lot-to-Lot Consistency and Supplier Reliability

Once a supplier passes the initial analytical verification, the focus shifts to long-term reliability.

  • Request Data from Multiple Lots: Ask the supplier for CoAs from three different manufacturing batches. This provides insight into their process control and consistency.

  • Quality System Inquiry: Inquire about the supplier's Quality Management System (QMS). Are they ISO 9001 certified? Do they operate under GMP guidelines?

  • Communication and Support: Evaluate the responsiveness and technical expertise of the supplier's support team.

Data Interpretation and Supplier Scoring

Synthesize all collected data into a single comparison table. This allows for an objective, at-a-glance evaluation of the suppliers.

Table 1: Hypothetical Supplier Comparison for D-Norvaline Tert-Butyl Ester

Parameter Specification Supplier A Supplier B Supplier C
Purity (HPLC, Area %) ≥ 99.0%99.8%99.7%99.1%
Enantiomeric Purity (e.e.) ≥ 99.5%99.9%99.6%99.5%
Largest Unidentified Impurity ≤ 0.10%0.05%0.08%0.25%
Residual Solvents (Heptane) ≤ 5000 ppm< 100 ppm450 ppm3200 ppm
Residual Solvents (Methanol) ≤ 3000 ppm< 50 ppm< 50 ppm850 ppm
Elemental Impurities (Pb) ≤ 0.5 ppm< 0.1 ppm< 0.1 ppm0.4 ppm
Lot-to-Lot Consistency HighHighMediumLow
CoA Accuracy VerifiedVerifiedMinor DiscrepancySignificant Discrepancy
Overall Score -Excellent Good Poor

In this hypothetical scenario, Supplier A demonstrates the highest quality and consistency. Supplier B is a viable secondary option, while Supplier C would be disqualified due to a high impurity level and poor CoA accuracy.

Conclusion

The qualification of a critical raw material like D-Norvaline tert-butyl ester is a foundational activity in pharmaceutical development that directly impacts project timelines, costs, and the safety of the final product. A process grounded in scientific integrity, moving from diligent documentation review to comprehensive, orthogonal analytical testing, is paramount. By implementing the multi-tiered framework described in this guide, researchers and drug development professionals can confidently select high-quality suppliers, ensuring the integrity of their chemistry and mitigating downstream risks.

References

  • Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent.
  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. SCISPEC.
  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex.
  • SCP Science. USP232/ICH Q3D STANDARDS. SCP Science.
  • Thermo Fisher Scientific. (n.d.). Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace. Thermo Fisher Scientific.
  • Shimadzu. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek Group plc.
  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. Labcorp.
  • A3P. Elemental Impurities in Drug Products. A3P.
  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent.
  • Creative Proteomics. Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Zenkevich, I. G. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides.
  • Bhushan, R., & Kumar, V. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4).
  • Chem-Impex International. L-Norvaline tert-butyl ester hydrochloride. Chem-Impex.
  • Chowdhury, S. K., et al. (1999). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry.
  • ResearchGate. (n.d.). Chromatogram of the enantioresolution of norvaline.
  • Denton, J., Dermenjian, R., & Mao, B. (n.d.).
  • Li, W., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PMC.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • ChemicalBook. (2013). D(-)-Norvaline(2013-12-9) 1H NMR spectrum. ChemicalBook.
  • Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
  • Gupta, V. K., & Singh, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Imaizumi, M., et al. (2022).
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • SEDERE.
  • Han, J., & Chi, Y. S. (n.d.). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ).
  • Lab Alley.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
  • Le, J., et al. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at the C1-position of estrone. DigitalCommons@UNO.

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Protocols & Analytical Methods

Method

general procedure for amine deprotection of tert-butyl (2R)-2-aminopentanoate

An In-Depth Guide to the Amine Deprotection of tert-Butyl (2R)-2-aminopentanoate Abstract The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stabili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Amine Deprotection of tert-Butyl (2R)-2-aminopentanoate

Abstract

The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions.[1][2] This guide provides a comprehensive examination of the deprotection of tert-butyl (2R)-2-aminopentanoate, a chiral building block derived from norvaline. A critical challenge in this transformation is the presence of two acid-labile functionalities: the N-Boc group and the C-terminal tert-butyl ester.[3] Their similar reactivity necessitates a carefully considered strategy to achieve the desired synthetic outcome—either selective removal of the N-Boc group to yield the amino ester salt or concomitant cleavage of both groups to produce the free amino acid salt. This document details the underlying mechanisms, presents validated experimental protocols for both selective and non-selective deprotection, and outlines methods for reaction monitoring, work-up, and product characterization.

The Underlying Chemistry: Mechanism and Selectivity

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[1][4] Using a strong acid like trifluoroacetic acid (TFA) as an example, the process is as follows:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[5][6]

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂).[5] This step is irreversible and drives the reaction to completion.

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[4]

The generation of the electrophilic tert-butyl cation is a significant mechanistic feature.[7] This cation can react with nucleophilic residues in the substrate or solvent, leading to unwanted side products.[8] In syntheses involving sensitive amino acids like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) or anisole are often added to trap the tert-butyl cation and prevent these side reactions.[9][10]

Boc Deprotection Mechanism BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ CarbamicAcid [R-NH-COOH] Carbamic Acid (Unstable) ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBu tert-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBu Amine R-NH₂ CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2 AmineSalt R-NH₃⁺ X⁻ (Amine Salt) Amine->AmineSalt + H⁺X⁻

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

Strategic Challenge: Selectivity Between N-Boc and tert-Butyl Ester

The core challenge with the substrate tert-butyl (2R)-2-aminopentanoate is that both protecting groups are cleaved by acid. However, the N-Boc group is generally more acid-labile than the tert-butyl ester.[3][7] This difference in reactivity can be exploited to achieve selective deprotection.

  • Harsh Conditions (Non-Selective): Strong acids like neat TFA or high concentrations of TFA in dichloromethane (DCM) (e.g., 25-50%) will typically cleave both groups, especially with longer reaction times. This is a suitable strategy if the desired product is the free amino acid, (2R)-2-aminopentanoic acid, as its corresponding salt.[3]

  • Milder Conditions (Selective): Milder acidic conditions can selectively remove the N-Boc group while leaving the tert-butyl ester intact. A well-established method for this is using a 4M solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane.[3][11] The shorter reaction times and controlled stoichiometry of the acid favor cleavage of the more sensitive Boc group.

Experimental Protocols and Methodologies

The choice of protocol is dictated entirely by the desired final product. Always use anhydrous solvents and reagents to prevent unwanted hydrolysis.

Protocol A: Non-Selective Deprotection to Yield (2R)-2-Aminopentanoic Acid TFA Salt

This protocol is designed for the complete removal of both the N-Boc and tert-butyl ester protecting groups.

ParameterSpecificationRationale
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)TFA is a strong, volatile acid effective for cleaving both groups. DCM is a standard, inert solvent.[12]
Concentration 25-50% TFA in DCM (v/v)High acid concentration ensures rapid and complete deprotection of both functionalities.
Temperature 0 °C to Room TemperatureThe initial addition is done at 0 °C to control any potential exotherm. The reaction then proceeds at RT.[13]
Time 1–3 hoursSufficient time for complete cleavage, monitored by TLC.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve tert-butyl N-(tert-butoxycarbonyl)-(2R)-2-aminopentanoate (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add TFA (10–20 equiv., typically 25-50% of the total volume) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[13] Spot the starting material and the reaction mixture on a silica plate. Elute with a suitable solvent system (e.g., 10% Methanol in DCM). Visualize with a ninhydrin stain; the appearance of a colored spot for the product (free amine) and disappearance of the starting material indicates completion.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13] b. To remove residual TFA, add anhydrous toluene to the residue and evaporate again. Repeat this co-evaporation step two more times.[14] c. The resulting residue is the crude (2R)-2-aminopentanoic acid trifluoroacetate salt, which can be solidified by trituration with cold diethyl ether, filtered, and dried under vacuum.

Protocol B: Selective N-Boc Deprotection to Yield tert-Butyl (2R)-2-Aminopentanoate HCl Salt

This protocol is optimized to selectively cleave the N-Boc group while preserving the tert-butyl ester.[11]

ParameterSpecificationRationale
Reagent 4M Hydrogen Chloride (HCl) in 1,4-DioxaneA commercially available, anhydrous solution that provides milder conditions than neat TFA.[3][11]
Temperature 0 °C to Room TemperatureControls the reaction rate and enhances selectivity.
Time 30 minutes – 2 hoursShorter reaction times minimize the risk of tert-butyl ester cleavage.[11]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve tert-butyl N-(tert-butoxycarbonyl)-(2R)-2-aminopentanoate (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane or DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5–10 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-90 minutes.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. The goal is to see the complete consumption of starting material with minimal formation of the doubly-deprotected amino acid.

  • Work-up: a. If a precipitate (the HCl salt) forms during the reaction, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure.[15] c. Add cold diethyl ether to the resulting residue to induce precipitation. Stir the slurry for 15-30 minutes, then collect the solid product by filtration, wash with fresh diethyl ether, and dry under high vacuum.

Experimental Workflow cluster_0 Protocol A: Non-Selective cluster_1 Protocol B: Selective A_Start Substrate in DCM A_React Add 25-50% TFA Stir 1-3h @ RT A_Start->A_React A_Workup Evaporate Co-evaporate w/ Toluene A_React->A_Workup A_Isolate Precipitate w/ Ether Filter & Dry A_Workup->A_Isolate A_Product Product: (2R)-Aminopentanoic Acid TFA Salt A_Isolate->A_Product B_Start Substrate in Dioxane B_React Add 4M HCl/Dioxane Stir 0.5-2h B_Start->B_React B_Workup Evaporate (if needed) B_React->B_Workup B_Isolate Precipitate w/ Ether Filter & Dry B_Workup->B_Isolate B_Product Product: tert-Butyl (2R)-Aminopentanoate HCl Salt B_Isolate->B_Product

Caption: Workflow comparison for deprotection strategies.

Product Characterization

Confirming the structure and purity of the final product is essential.

  • ¹H NMR Spectroscopy: The most definitive method for confirming deprotection.[16]

    • Key Signal Disappearance: The large singlet corresponding to the nine protons of the Boc group's tert-butyl moiety (typically around δ 1.4-1.5 ppm) will be absent in the product spectrum.

    • Key Signal Appearance/Shift: A broad signal corresponding to the -NH₃⁺ protons will appear downfield. The α-proton (the CH adjacent to the amine) will typically shift downfield upon conversion of the amine to its ammonium salt.[17]

    • For Protocol A: The singlet for the tert-butyl ester protons (around δ 1.5 ppm) will also disappear.

    • For Protocol B: The singlet for the tert-butyl ester protons will remain.

  • ¹³C NMR Spectroscopy:

    • The signals for the Boc carbonyl (δ ~155 ppm) and the quaternary carbon of the Boc t-butyl group (δ ~80 ppm) will disappear.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) will show the mass-to-charge ratio (m/z) of the protonated product cation. This allows for confirmation of the correct molecular weight.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.[13]Add more acid, increase reaction time, or allow the reaction to proceed at room temperature. Confirm acid quality.
Loss of tert-Butyl Ester in Protocol B Reaction time is too long; temperature is too high; acid concentration is too high.Reduce reaction time and maintain temperature at 0 °C for longer. Ensure accurate preparation of the HCl/dioxane solution.
Oily Product, Fails to Solidify Residual solvent or TFA; product may be hygroscopic.Ensure thorough co-evaporation with toluene to remove all TFA.[14] Dry extensively under high vacuum. Attempt precipitation from a different solvent system (e.g., DCM/hexane).
Unexpected Side Products by MS Alkylation by the tert-butyl cation.[7]While unlikely for this simple substrate, consider adding a scavenger like triisopropylsilane (TIS, 1-5% v/v) to the reaction mixture.[10]

References

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. (URL not directly available, referenced via Scribd summary)
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from commonorganicchemistry.com (URL: [Link])

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. (URL: [Link])

  • Li, B., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Amino Acids, Peptides and Proteins, 338.
  • Thieme. (2023). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 738. (URL: [Link])

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from commonorganicchemistry.com (URL: [Link])

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. (URL: [Link])

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from fishersci.com (URL: [Link])

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate.net (URL: [Link])

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from en.wikipedia.org (URL: [Link])

  • The Royal Society of Chemistry. (2010). Supplementary Information for Chemical Communications. Retrieved from rsc.org (URL: [Link])

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from ResearchGate.net (URL: [Link])

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION for Polymer Chemistry. Retrieved from rsc.org (URL: [Link])

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from acs.org (URL: [Link])

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from ResearchGate.net (URL: [Link])

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. (URL: [Link])

  • Wuts, P. G. M. (2022). Greene's Protective Groups in Organic Synthesis (6th ed.). eBooks.com. (URL: [Link])

  • Google Books. (n.d.). Greene's Protective Groups in Organic Synthesis.
  • The Organic Chemist. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. (URL: [Link])

  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. Retrieved from wiley.com (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from organic-chemistry.org (URL: [Link])

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from hbboze.com (URL: [Link])

  • Kapper, H., et al. (2018). The crystal structure of the ammonium salt of 2-aminomalonic acid. Acta Crystallographica Section E, 74(Pt 11), 1625–1629. (URL: [Link])

  • Stradiotto, M. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org (URL: [Link])

  • LibreTexts Chemistry. (2023). 29.9 1H NMR Spectroscopy. (URL: [Link])

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of D-Norvaline tert-butyl ester during coupling

Subject: Preventing Racemization of D-Norvaline tert-butyl ester (H-D-Nva-OtBu) During Peptide Coupling Content ID: TS-NVA-004 Last Updated: 2025-05-14 Executive Summary & Core Mechanism The Challenge: D-Norvaline (D-Nva...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization of D-Norvaline tert-butyl ester (H-D-Nva-OtBu) During Peptide Coupling Content ID: TS-NVA-004 Last Updated: 2025-05-14

Executive Summary & Core Mechanism

The Challenge: D-Norvaline (D-Nva) is a straight-chain amino acid. Unlike Valine or Isoleucine, it lacks


-branching steric bulk. While this makes it less sterically hindered for coupling, it paradoxically makes the 

-proton more accessible to bases. When D-Nva is present as a tert-butyl ester (H-D-Nva-OtBu), the primary risk of racemization (

conversion) arises from base-catalyzed direct enolization during the neutralization and coupling steps.

The Mechanism: Racemization of the amino-ester component (nucleophile) is distinct from the activated acid component.

  • Proton Abstraction: An excess of tertiary base (e.g., DIEA, TEA) abstracts the acidic

    
    -proton of the D-Nva ester.
    
  • Enolate Formation: The resulting carbanion is stabilized by the ester carbonyl, forming a planar enolate intermediate.

  • Reprotonation: When the proton returns, it can attack from either face, destroying the chiral purity.

Key Risk Factor: The use of strong bases (pKa > 10) in large excess to neutralize the HCl salt of H-D-Nva-OtBu before the coupling event occurs.

Troubleshooting Guides & FAQs

Section A: Base Selection & Handling

Q: I am using DIEA (Diisopropylethylamine) to neutralize HCl·H-D-Nva-OtBu. Is this safe? A: Proceed with extreme caution. DIEA (pKa ~10.5) is strong enough to abstract the


-proton of amino acid esters if left in solution for prolonged periods.
  • Risk: High if the coupling reaction is slow or if DIEA is added in large excess (> 2.5 equivalents).

  • Solution: Switch to 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it sufficient to neutralize the HCl salt but kinetically poor at abstracting the

    
    -proton.
    

Q: Can I premix the D-Nva-OtBu with base to dissolve it before adding the activated acid? A: No. Never "pre-activate" the nucleophile component with base. Free amino esters are chemically unstable in basic solution over time (autolysis and epimerization).

  • Protocol: Add the base simultaneously with the activated carboxylic acid, or only seconds before.

Section B: Coupling Reagents & Additives[1][2][3]

Q: Does the choice of coupling reagent affect the D-Nva ester stability? A: Indirectly, yes. Faster couplings reduce the time the D-Nva ester sits in solution as a free amine.

  • Avoid: HATU/HBTU with excess DIEA if the reaction is sluggish.

  • Recommended: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

    • Why? Oxyma Pure creates a highly reactive ester with the incoming acid, accelerating the coupling. The reaction environment is less basic (often base-free if using DIC) compared to onium salt couplings (HATU), drastically reducing enolization risk.

Q: I see a "Diketopiperazine (DKP)" warning in literature. Does this apply to D-Nva? A: Yes, if D-Nva is the second residue. If you are coupling an amino acid to a dipeptide ending in D-Nva-OtBu (e.g.,


), the N-terminal amine can attack the C-terminal ester, forming a cyclic DKP and cleaving the chain. This often leads to racemization of the D-Nva center during the cyclization.
  • Fix: Use bulky protecting groups (Trt) on the N-terminus or perform this specific coupling using acid fluoride methods to maximize speed.

Visualizing the Threat

Diagram 1: The Enolization Trap

This diagram illustrates how excess base destroys the chirality of your D-Norvaline ester.

RacemizationPathway cluster_prevention Prevention Strategy Start D-Nva-OtBu (Chiral) Transition Planar Enolate (Achiral Intermediate) Start->Transition Proton Abstraction (Slow) Base Excess Base (DIEA/TEA) Base->Transition ProductL L-Nva-OtBu (Inverted) Transition->ProductL Reprotonation (Face A) ProductD D-Nva-OtBu (Retained) Transition->ProductD Reprotonation (Face B) Collidine Use Collidine (Steric Shield)

Caption: Mechanism of base-catalyzed racemization via direct enolization of the ester.

Validated Experimental Protocol

Objective: Coupling Fmoc-Xaa-OH to HCl·H-D-Nva-OtBu with minimal racemization (<0.5%).

Materials
  • Nucleophile: HCl·H-D-Nva-OtBu (1.0 equiv)

  • Carboxyl Component: Fmoc-Amino Acid (1.1 equiv)

  • Coupling Reagent: DIC (1.1 equiv) and Oxyma Pure (1.1 equiv)

  • Base: 2,4,6-Collidine (TMP) (1.0 - 1.1 equiv, strictly controlled)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology
  • Preparation of Activated Acid (Pre-activation):

    • Dissolve Fmoc-Xaa-OH and Oxyma Pure in a minimal amount of DMF.

    • Cool to 0°C (Ice bath).

    • Add DIC.[1][2] Stir for 2–3 minutes. Note: This generates the active Oxyma ester.

  • Preparation of Nucleophile:

    • In a separate vial, suspend HCl·H-D-Nva-OtBu in DMF.

    • Add 2,4,6-Collidine (1.0 equiv relative to the salt).

    • Critical: Do not let this sit. Proceed immediately to step 3.

  • The Coupling:

    • Pour the Nucleophile solution into the Activated Acid solution.

    • Rinse the vial with a small amount of DMF to ensure quantitative transfer.

    • Allow to react at 0°C for 30 minutes, then warm to Room Temperature.

  • Monitoring:

    • Monitor via HPLC/UPLC. If the reaction is incomplete after 2 hours, do not add more base. Add a second portion of activated acid (Fmoc-Xaa-OH/DIC/Oxyma) instead.

Data: Base Comparison on Racemization Rates
Base UsedpKa (approx)Steric Hindrance% Racemization (24h exposure)Recommendation
Triethylamine (TEA) 10.7LowHigh (>5%)AVOID
DIEA (DIPEA) 10.5MediumModerate (1-2%)Use with care
NMM (N-Methylmorpholine) 7.4LowLow (<1%)Acceptable
2,4,6-Collidine (TMP) 7.4HighNegligible (<0.1%) PREFERRED

Decision Tree for Optimization

Use this logic flow to determine the correct reaction conditions for your specific synthesis.

DecisionTree Start Start: Coupling to D-Nva-OtBu SaltCheck Is D-Nva-OtBu a Salt (HCl/TFA)? Start->SaltCheck BaseChoice Base Required for Neutralization SaltCheck->BaseChoice Yes FreeBase Free Amine Form SaltCheck->FreeBase No Collidine Use 2,4,6-Collidine (1.0 equiv) BaseChoice->Collidine Best Practice DIEA Use DIEA (Risk of Epimerization) BaseChoice->DIEA If Collidine unavailable CouplingMethod Select Coupling Method Collidine->CouplingMethod DIEA->CouplingMethod FreeBase->CouplingMethod DIC_Oxyma DIC + Oxyma Pure (Base-Free Coupling) CouplingMethod->DIC_Oxyma Recommended HATU HATU + Base (High Risk) CouplingMethod->HATU Avoid if possible

Caption: Decision logic for selecting base and coupling agents to preserve D-configuration.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Racemization Suppressor for Peptide Synthesis."[3] Chemistry – A European Journal.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Detailed discussion on ester stability and base sensitivity).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][1] Journal of the American Chemical Society. (Foundational work on racemization suppression).[3][4]

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the 2,4,6-Collidine/Oxyma Pure System." Organic & Biomolecular Chemistry.

Sources

Optimization

avoiding diketopiperazine formation with D-Norvaline tert-butyl ester

Topic: Avoiding Diketopiperazine (DKP) Formation with D-Norvaline tert-butyl ester Executive Summary Diketopiperazine (DKP) formation is a notorious side reaction in peptide synthesis, particularly at the dipeptide stage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Diketopiperazine (DKP) Formation with D-Norvaline tert-butyl ester

Executive Summary

Diketopiperazine (DKP) formation is a notorious side reaction in peptide synthesis, particularly at the dipeptide stage.[1] While D-Norvaline tert-butyl ester (H-D-Nva-OtBu) is designed to mitigate this risk through steric hindrance of the C-terminal ester, the specific stereochemistry of D-amino acids can actually accelerate cyclization by inducing turn conformations when coupled with L-amino acids.

This guide provides the mechanistic understanding and troubleshooting protocols necessary to preserve the integrity of your dipeptide intermediates when using D-Nva-OtBu.

Part 1: The Mechanism (Why it Happens)

DKP formation is an intramolecular aminolysis reaction.[2][3] Even with the bulky tert-butyl group, the reaction can proceed if the sequence adopts a "turn" conformation that brings the N-terminal amine into proximity with the C-terminal ester.

Critical Risk Factor: The combination of an L-amino acid (at position


) and a D-amino acid (at position 

, here D-Nva) frequently favors a Type II

-turn
. This conformation spatially primes the molecule for cyclization, fighting against the steric protection offered by the tert-butyl group.
Pathway Diagram: The Cyclization Trap

DKP_Mechanism cluster_conditions Catalysts for Failure Start Fmoc-AA-D-Nva-OtBu (Protected Dipeptide) Deprotection Fmoc Removal (Base Treatment) Start->Deprotection Piperidine/DMF Intermediate H-AA-D-Nva-OtBu (Free Amine - Risk Zone) Deprotection->Intermediate Fmoc removed Transition Tetrahedral Intermediate Intermediate->Transition Slow (Steric Bulk of tBu) Fast (D/L Turn Effect) Safe Successful Coupling (Tripeptide) Intermediate->Safe Rapid Coupling of AA3 (Kinetic Control) Product Diketopiperazine (DKP) + tBuOH Transition->Product Irreversible Cyclization Factors 1. Prolonged Base Exposure 2. Proline/Glycine in Sequence 3. High Temperature

Figure 1: Mechanistic pathway of DKP formation.[2][4][5] The competition is between the rate of coupling the next amino acid (Green) and the rate of intramolecular cyclization (Red).

Part 2: Troubleshooting & FAQs
Q1: I am using the tert-butyl ester (OtBu), which is supposed to be stable. Why am I still losing yield to DKP?

Diagnosis: While OtBu is sterically bulkier than Methyl (OMe) or Benzyl (OBzl) esters, it is not immune to aminolysis, especially in heterochiral sequences (L-AA coupled to D-Nva). The D-configuration of Norvaline often induces a spatial turn that overcomes the steric barrier of the OtBu group. Immediate Fix:

  • Reduce Base Contact Time: Standard 20% Piperidine (2 x 10 min) is too aggressive for DKP-prone sites. Switch to short bursts (see Protocol A).

  • Solvent Switch: Change from DMF to NMP (N-methyl-2-pyrrolidone) or DCM/DMF (1:1) . DKP formation is often slower in less polar solvents like DCM.

Q2: My LC-MS shows a mass corresponding to [M-56]. Is this DKP?

Analysis: No. A loss of 56 Da usually corresponds to the loss of the tert-butyl group (isobutylene) due to acidic conditions , resulting in the free carboxylic acid.

  • DKP Mass Shift: DKP formation results in the loss of the entire alcohol group (tBuOH, mass 74). The resulting DKP mass is [M(dipeptide) - 74].

  • Troubleshooting: If you see [M-56], your reaction conditions are too acidic (cleaving the ester) or the temperature is too high. Ensure your coupling reagents (e.g., DIC/Oxyma) are neutral and not generating excess acid.

Q3: Which base cocktail is safest for Fmoc removal on D-Nva-OtBu dipeptides?

Recommendation: Avoid pure Piperidine. Use a Piperazine-based cocktail or a DBU-spiked short cycle .

  • Why: Piperidine is a secondary amine that is nucleophilic and basic. Piperazine is less basic (pKa ~9.8 vs 11.1) but effective for Fmoc removal, reducing the rate of ester aminolysis.

Part 3: Experimental Protocols
Protocol A: "DKP-Safe" Fmoc Deprotection

Use this protocol when removing Fmoc from Fmoc-AA-D-Nva-OtBu in solution or SPPS.

Reagents:

  • Base Cocktail: 5% Piperazine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in NMP.[6][7][8]

  • Wash Solvent: Dichloromethane (DCM) - Crucial for keeping the conformation extended.

Step-by-Step:

  • Swelling/Solubilization: Ensure the dipeptide is fully dissolved/swollen in DCM (not DMF) if possible.

  • Short Deprotection: Add Base Cocktail. Agitate for 30 seconds . Drain/Quench immediately.

  • Second Cycle: Add Base Cocktail. Agitate for 3 minutes . Drain/Quench.

  • Rapid Wash: Wash 3x with DCM.

  • Immediate Coupling: Do not store the intermediate H-AA-D-Nva-OtBu. Proceed immediately to couple the next amino acid.

Protocol B: One-Pot Deprotection & Coupling (Solution Phase)

For high-risk sequences (e.g., Gly-D-Nva or Pro-D-Nva).

  • Dissolve Fmoc-AA-D-Nva-OtBu in DMF.

  • Add TBAF (Tetrabutylammonium fluoride) (2 eq) and 1-Octanethiol (10 eq).

    • Mechanism:[1][4][8][9][10][11][12] Fluoride cleaves Fmoc rapidly via a non-basic beta-elimination mechanism driven by the thiol scavenger. This avoids the high pH that catalyzes DKP.

  • After 5 minutes, add the next activated amino acid (e.g., Fmoc-AA-OSu) directly to the pot.

Part 4: Comparative Stability Data

The following table illustrates the relative half-life (


) of dipeptide esters before 50% conversion to DKP under standard deprotection conditions (20% Piperidine/DMF).
C-Terminal ProtectionSequence TypeEstimated

(Stability)
Risk Level
Methyl Ester (-OMe) L-Ala - L-Nva~ 20 minHigh
Methyl Ester (-OMe) L-Ala - D-Nva < 5 min Critical
tert-Butyl (-OtBu) L-Ala - L-Nva> 24 hoursLow
tert-Butyl (-OtBu) L-Ala - D-Nva ~ 2 - 4 hours Moderate
tert-Butyl (-OtBu) L-Pro - D-Nva ~ 30 - 60 minHigh

Note: The combination of Proline (cis-inducer) and D-amino acids drastically reduces the safety margin provided by the tert-butyl group.

References
  • Gazerro, R., et al. (2015). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[13] Science.[13]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[5][6]

  • Anderson, G. W., & Callahan, F. M. (1960).[14] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.[14]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

purification of tert-butyl (2R)-2-aminopentanoate from unreacted starting material

[1] Status: Operational Ticket ID: PUR-NVA-TBU-001 Subject: Separation of tert-butyl (2R)-2-aminopentanoate (H-D-Nva-OtBu) from unreacted starting material.[1] Assigned Specialist: Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PUR-NVA-TBU-001 Subject: Separation of tert-butyl (2R)-2-aminopentanoate (H-D-Nva-OtBu) from unreacted starting material.[1] Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of tert-butyl (2R)-2-aminopentanoate (also known as D-Norvaline tert-butyl ester) relies on a fundamental physicochemical difference between the product and the starting material: Lipophilicity vs. Polarity .[1]

While the starting material, (2R)-2-aminopentanoic acid (D-Norvaline), is a zwitterion with high water solubility, the target ester is a hydrophobic amine.[1] This guide details a "Self-Validating" Acid-Base Extraction protocol (The "pH Switch") that guarantees separation without the need for column chromatography in most cases.[1]

Module 1: The Core Protocol (The "pH Switch")

The Chemical Logic

To purify your compound, you must exploit its basicity.

  • The Impurity (Starting Material): D-Norvaline exists as a zwitterion (

    
    ) at neutral pH and as an anion (
    
    
    
    ) at basic pH.[1] It is water-soluble in both states.[1]
  • The Product: The tert-butyl ester exists as a hydrophobic free base (

    
    ) at basic pH. It is organic-soluble .[1]
    
Step-by-Step Methodology

Prerequisites: The reaction mixture is likely acidic (e.g., from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

catalyzed esterification).[1][2]
StepActionMechanism & Rationale
1 Quench & Wash Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM .[1] Wash with cold water. Why: Removes bulk mineral acids and water-soluble catalysts.[1]
2 The "Catch" (Acid Extraction) Extract the organic layer with 0.5 M cold HCl (aq) (2x). Crucial: The product protonates (

) and moves into the AQUEOUS layer.[1] Neutral impurities (unreacted isobutylene oligomers, t-butyl acetate) stay in the organic layer.[1]
3 Phase Separation Discard the organic layer (contains neutral trash). Keep the acidic aqueous layer.
4 The "Release" (Basification) Cool the aqueous layer to 0°C. Slowly add 10%

or saturated

until pH reaches 9.0–10.0 . Why: Do not use NaOH (risk of ester hydrolysis). At pH 10, the amine deprotonates to the free base.[1]
5 Final Extraction Extract the cloudy aqueous mixture with DCM (3x). Result: The product (hydrophobic free amine) migrates to the DCM. The unreacted Starting Material (anionic carboxylate) remains trapped in the water.
6 Isolation Dry combined DCM layers over

, filter, and concentrate in vacuo (< 30°C).
Visualizing the Workflow

PurificationLogic Start Crude Reaction Mix (Acidic) Org1 Organic Layer 1 (Neutrals/Impurities) Start->Org1 Extract with 0.5M HCl Aq1 Aqueous Layer 1 (Product as Salt + SM) Start->Aq1 Product migrates to Water Waste Waste Org1->Waste Basify Adjust pH to 9-10 (Na2CO3) Aq1->Basify Org2 Organic Layer 2 (TARGET PRODUCT) Basify->Org2 Extract with DCM Aq2 Aqueous Layer 2 (Unreacted SM / Salts) Basify->Aq2 SM stays in Water Final Final Org2->Final Dry & Concentrate

Figure 1: The "Catch-and-Release" purification logic separating amine esters from neutral impurities and zwitterionic starting materials.[1]

Module 2: Troubleshooting & FAQs

Q1: My yield is low. Did I hydrolyze the ester?

Diagnosis: tert-butyl esters are acid-labile but base-stable.[1]

  • Risk Factor: If you left the product in the acidic aqueous layer (Step 2) for too long or used concentrated acid (e.g., 6M HCl), the t-butyl group may have cleaved, reverting the product back to the starting material.

  • Solution: Use 0.5 M HCl or 5% Citric Acid for the "Catch" step and keep everything at 0–5°C . Perform the basification immediately after separation.[1]

Q2: I see a "gum" forming during basification (Step 4).

Diagnosis: This is your product oiling out.

  • Explanation: The free base of tert-butyl (2R)-2-aminopentanoate is likely an oil or a low-melting solid.[1] As you neutralize the salt, it becomes insoluble in water.

  • Action: Do not panic. Add your organic solvent (DCM) during the neutralization to dissolve the oil as it forms. This prevents the formation of an emulsion or sticky gum on the flask walls.

Q3: How do I store the purified product?

Critical Warning: Free amino acid esters are unstable.

  • Issue: They absorb

    
     from the air to form carbamates, and they can undergo intermolecular cyclization (diketopiperazine formation) or hydrolysis over time.
    
  • Recommendation: Immediately convert the purified free oil into a salt for long-term storage.[1]

    • Protocol: Dissolve oil in dry ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Add 1 equivalent of 
      
      
      
      (in dioxane or ether). Collect the white precipitate by filtration.[3]
    • CAS for HCl Salt: 1379444-89-9.[1][4]

Q4: How do I ensure I didn't racemize the (2R) center?

Analysis: The (2R) stereocenter is alpha to the carbonyl.

  • Risk: Racemization occurs via enolization, which is promoted by strong bases or heat.[1]

  • Prevention:

    • Avoid strong bases like NaOH or KOH. Use Carbonate (

      
      )  or Bicarbonate (
      
      
      
      )
      .
    • Keep rotary evaporator bath temperature < 30°C .

    • Check: Measure optical rotation

      
       and compare to literature (usually negative for D-amino acid esters, but verify specific solvent conditions).
      

Module 3: Advanced Impurity Profile (Decision Matrix)

Use this matrix to identify and remove stubborn impurities if the standard workup fails.

Impurity TypeChemical NatureRemoval Strategy
Unreacted D-Norvaline Zwitterion (Polar)Standard Workup: Remains in aqueous layer at pH 9.[1]
Isobutylene Oligomers Neutral HydrocarbonAcid Wash (Step 2): Remains in organic layer while product goes to water.
Diketopiperazine Cyclic Di-peptide (Neutral)Acid Wash (Step 2): Remains in organic layer (non-basic).
TFA / Acid Catalyst AcidicBase Wash (Step 4): Neutralized into salts, washed away in aqueous.
Impurity Flow Analysis

ImpurityFlow Crude Crude Mixture Decision Is impurity Basic? Crude->Decision NonBasic Neutral/Acidic Impurities (Oligomers, Side Products) Decision->NonBasic No Basic Basic Components (Product + Trace Amines) Decision->Basic Yes WasteOrg Organic Waste (Remove Neutrals) NonBasic->WasteOrg Wash into Org (at low pH) Product Purified Product (Recovered from Water) Basic->Product Extract into Org (at high pH) Separation Partitioning

Figure 2: Decision matrix for impurity removal based on basicity.[1]

References

  • Preparation of tert-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry. (Describes the direct esterification using perchloric acid and t-butyl acetate, highlighting the solubility differences used for purification).

  • Protective Groups in Organic Synthesis (Greene's). Wiley-Interscience.[1] (Authoritative text on the stability of t-butyl esters toward acid/base extraction).

  • Synthesis of Amino Acid tert-Butyl Esters. Royal Society of Chemistry (RSC) Advances. (Provides specific protocols for workup of amino acid esters to avoid hydrolysis).

  • PubChem Compound Summary: tert-butyl 2-aminopentanoate. National Center for Biotechnology Information.[1] (Physical properties and salt forms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carboxyl Protection in D-Norvaline Synthesis: Tert-Butyl vs. Methyl Esters

For Researchers, Scientists, and Drug Development Professionals In the synthesis of non-proteinogenic amino acids like D-Norvaline, a crucial component in various pharmaceuticals and chiral building blocks, the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of non-proteinogenic amino acids like D-Norvaline, a crucial component in various pharmaceuticals and chiral building blocks, the strategic choice of a carboxyl protecting group is paramount to achieving high yields and maintaining stereochemical integrity. This guide provides an in-depth technical comparison between two commonly employed protecting groups: the tert-butyl (t-Bu) ester and the methyl (Me) ester. By examining their respective stabilities, deprotection conditions, and potential side reactions, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.

The Fundamental Dichotomy: Acid vs. Base Lability

The core difference between tert-butyl and methyl esters lies in their orthogonal stability profiles, a cornerstone of modern synthetic chemistry.[1][2] This orthogonality allows for selective deprotection of one group while others in the molecule remain intact, a critical feature in multi-step syntheses.[1][3]

  • Tert-Butyl Esters: These are renowned for their stability in basic and nucleophilic environments.[2][4] However, they are highly susceptible to cleavage under acidic conditions.[5] This lability is due to the mechanism of deprotection, which proceeds through a stable tertiary carbocation.

  • Methyl Esters: Conversely, methyl esters are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis, a reaction commonly known as saponification.[6][7] This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.

This fundamental difference in stability dictates the compatibility of each protecting group with other protecting groups and reagents used throughout the synthesis of D-Norvaline.

A Deeper Dive into Chemical Stability and Reaction Mechanisms

Tert-Butyl Ester: A Bulky Guardian Cleaved by Acid

The tert-butyl group's steric hindrance provides excellent protection against nucleophilic attack and basic hydrolysis.[8] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene.

This acid-catalyzed deprotection is generally clean and efficient. However, the generation of a carbocation can lead to side reactions if scavengers are not used, especially with sensitive amino acids.[9]

Methyl Ester: A Simple Protector Removed by Saponification

Methyl esters are less sterically hindered and are susceptible to base-catalyzed hydrolysis. The saponification mechanism involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. This method is effective, but the use of strong bases like sodium hydroxide or lithium hydroxide can be problematic for molecules containing base-sensitive functional groups. Furthermore, prolonged exposure to basic conditions can increase the risk of racemization at the α-carbon of the amino acid.[10]

Experimental Protocols: A Step-by-Step Guide

Synthesis of D-Norvaline Tert-Butyl Ester Hydrochloride

This procedure involves the reaction of D-Norvaline with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[11]

Protocol:

  • Suspend D-Norvaline in a suitable solvent like dioxane.

  • Add an acid catalyst, such as p-toluenesulfonic acid (PTSA).

  • Introduce isobutylene into the reaction vessel under pressure.

  • Stir the reaction mixture at room temperature for several days.

  • After the reaction is complete, wash the mixture with a bicarbonate solution.

  • Extract the free base of the tert-butyl ester and dissolve it in a dry solvent like ether.

  • Cool the solution and add a solution of HCl in ether to precipitate the hydrochloride salt.

G cluster_esterification Esterification cluster_workup Workup & Salt Formation D_Norvaline D-Norvaline Autoclave Stir in Autoclave (Room Temp, 4-5 days) D_Norvaline->Autoclave Isobutylene Isobutylene Isobutylene->Autoclave PTSA PTSA in Dioxane PTSA->Autoclave Wash Wash with 10% NaHCO3, Water, Brine Autoclave->Wash Extract Extract with Ether Wash->Extract HCl_addition Add HCl in Ether (-20°C) Extract->HCl_addition Product D-Norvaline t-Bu Ester HCl (Product) HCl_addition->Product

Caption: Workflow for D-Norvaline Tert-Butyl Ester Synthesis.

Synthesis of D-Norvaline Methyl Ester Hydrochloride

The synthesis of amino acid methyl esters is often achieved by reacting the amino acid with methanol in the presence of a reagent that facilitates esterification, such as thionyl chloride or trimethylchlorosilane (TMSCl).[6][12]

Protocol (using TMSCl):

  • Suspend D-Norvaline in methanol at room temperature.

  • Slowly add trimethylchlorosilane (TMSCl) to the suspension with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude D-Norvaline methyl ester hydrochloride.

  • The product can be further purified by recrystallization.

G cluster_esterification Esterification cluster_workup Workup D_Norvaline_MeOH D-Norvaline in Methanol Reaction Stir at Room Temperature (12-24h) D_Norvaline_MeOH->Reaction TMSCl Trimethylchlorosilane (TMSCl) TMSCl->Reaction Concentration Concentrate under Reduced Pressure Reaction->Concentration Product D-Norvaline Methyl Ester HCl (Product) Concentration->Product

Caption: Workflow for D-Norvaline Methyl Ester Synthesis.

Comparative Data Summary

The following table summarizes the key characteristics of tert-butyl and methyl esters in the context of D-Norvaline synthesis.

FeatureTert-Butyl EsterMethyl Ester
Stability to Base HighLow (cleaved by saponification)
Stability to Acid Low (readily cleaved)High
Deprotection Conditions Mildly acidic (e.g., TFA in DCM)Basic (e.g., NaOH or LiOH in aq. alcohol)
Potential Side Reactions Alkylation by t-Bu cation (requires scavengers)Racemization under prolonged basic conditions
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile groups (e.g., Boc, Trt)
Typical Yields Generally good to excellentGood to excellent, but can be affected by saponification workup

The Specter of Racemization

A critical consideration in the synthesis of chiral molecules like D-Norvaline is the potential for racemization. The α-proton of an amino acid ester can be abstracted under basic conditions, leading to a loss of stereochemical integrity.[10] While methyl esters are more susceptible to this due to their deprotection via saponification, the risk exists with any strong base exposure. The use of milder bases and careful control of reaction time and temperature can mitigate this issue. Tert-butyl esters, being deprotected under acidic conditions, are generally less prone to racemization at the α-center during the deprotection step itself.

Conclusion: Selecting the Optimal Protecting Group

The choice between a tert-butyl and a methyl ester for the protection of D-Norvaline's carboxylic acid is not a matter of one being definitively superior, but rather a strategic decision based on the overall synthetic plan.

  • Choose the tert-butyl ester when:

    • The synthetic route involves the use of strong bases or nucleophiles.

    • Orthogonality with base-labile protecting groups (like Fmoc for the amine) is required.

    • Mild, non-basic final deprotection is desired to preserve sensitive functionalities elsewhere in the molecule.

  • Choose the methyl ester when:

    • The synthesis involves strongly acidic conditions that would cleave a tert-butyl ester.

    • Orthogonality with acid-labile protecting groups (like Boc for the amine) is necessary.[13]

    • The molecule is robust enough to withstand basic saponification conditions without racemization or degradation.

By carefully considering the stability, deprotection requirements, and potential side reactions associated with each protecting group, researchers can design a more efficient and stereochemically controlled synthesis of D-Norvaline and its derivatives.

References

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Google Patents. (2009). Synthesis method of D, L-norvaline.
  • Pianeta Chimica. (n.d.). Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • ChemBK. (2024). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (2009). A method for synthesizing D-norvaline with n-valeric acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of active ester components on racemization in the synthesis of peptides by the dicyclohexylcarbodiimide method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymorphism of the quasiracemate d-2-aminobutyric acid:l-norvaline. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2008). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]

Sources

Comparative

Spectroscopic Characterization of the tert-Butyl Ester Motif: A Comparative IR Analysis for Synthetic Monitoring

Executive Summary & Strategic Context In drug discovery and peptide synthesis, the tert-butyl (t-Bu) ester is a ubiquitous protecting group due to its resistance to basic hydrolysis and nucleophilic attack. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery and peptide synthesis, the tert-butyl (t-Bu) ester is a ubiquitous protecting group due to its resistance to basic hydrolysis and nucleophilic attack. However, its stability poses a challenge during characterization: distinguishing a t-butyl ester from a methyl/ethyl ester or its corresponding carboxylic acid solely by the carbonyl stretch is prone to error.

This guide moves beyond basic peak assignment. It provides a comparative spectroscopic framework to definitively identify the t-butyl motif and monitor its cleavage (deprotection) in real-time. The focus is on the diagnostic "Gem-Dimethyl" doublet and the inductive shift of the carbonyl, providing a self-validating protocol for reaction monitoring.

Theoretical Framework: Electronic & Steric Influences

To interpret the spectrum accurately, one must understand the underlying physics altering the vibrational modes.

The Inductive (+I) and Steric Effect

Unlike a methyl ester, the bulky tert-butyl group exerts a strong positive inductive effect (+I). This electron donation increases the electron density in the single C-O bond, but through resonance, it slightly increases the single bond character of the carbonyl (C=O), marginally lowering its force constant (


).

Simultaneously, the steric bulk of the t-butyl group forces the ester into a specific conformation, affecting the dipole moment change (


) during vibration.

ElectronicEffects tBu tert-Butyl Group (Bulky, Electron Rich) Inductive +I Inductive Effect (Electron Donation) tBu->Inductive Steric Steric Hindrance (Field Effect) tBu->Steric Skeletal Skeletal Vibrations (Gem-Dimethyl Doublet) tBu->Skeletal Diagnostic Split (1390/1365 cm⁻¹) CO_Bond C=O Bond (Force Constant ↓) Inductive->CO_Bond Reduces Frequency (~10-15 cm⁻¹ shift) Steric->CO_Bond Conformational Lock

Figure 1: Mechanistic influence of the tert-butyl moiety on IR vibrational modes.

Comparative Spectral Analysis

The following table contrasts the tert-butyl ester with its common alternatives. Crucial Note: Do not rely on the C=O stretch alone. The "Fingerprint" region (1000–1400 cm⁻¹) contains the definitive data.

Table 1: Diagnostic Peak Comparison
Functional GroupC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Diagnostic Feature (The "Smoking Gun")
Methyl Ester 1735 – 17501150 – 1250 (Strong)Single band at ~1375 cm⁻¹ (CH₃ bend).
tert-Butyl Ester 1725 – 1740 1100 – 1250 (Complex) Gem-Dimethyl Doublet: Split peaks at 1390 ±5 and 1365 ±5 cm⁻¹ .
Carboxylic Acid 1700 – 17251210 – 1320Broad O-H Stretch: 2500 – 3300 cm⁻¹ (Very broad, "bearded").
Detailed Peak Breakdown
1. The Carbonyl Shift (1725–1740 cm⁻¹)

While saturated methyl esters typically absorb near 1740–1745 cm⁻¹, t-butyl esters often appear slightly lower (1725–1735 cm⁻¹) due to the +I effect described above. However, solvent effects (H-bonding) can obscure this shift.

  • Validation: If the peak is >1750 cm⁻¹, it is likely a strained ring (lactone) or an electron-withdrawing substituent is present, not a simple aliphatic t-butyl ester.

2. The Gem-Dimethyl Doublet (1365 & 1390 cm⁻¹)

This is the most reliable identifier. The tert-butyl group contains a quaternary carbon with three methyl groups. The symmetric and asymmetric bending vibrations of these methyl groups interact to split the usual C-H bending band.

  • Observation: Look for a distinct "rabbit ear" doublet of medium intensity.

  • Interference: Isopropyl groups also show a doublet, but the splitting is usually narrower.

3. The C-O-C "Ester Rule"

Esters generally show two strong bands in the 1000–1300 cm⁻¹ region (C-C(=O)-O and O-C-C).[1] In t-butyl esters, the skeletal vibration of the t-butyl group often couples with these stretches, creating a complex multi-band pattern that simplifies significantly upon deprotection.

Experimental Protocol: Monitoring Deprotection

Scenario: Acid-catalyzed deprotection of a tert-butyl ester to a carboxylic acid using Trifluoroacetic Acid (TFA).

Methodology: ATR-FTIR Kinetic Monitoring

Attenuated Total Reflectance (ATR) is preferred over transmission (KBr pellets) for speed and reproducibility in reaction monitoring.

Reagents & Setup
  • Substrate: t-Butyl ester derivative (approx. 50 mg).

  • Reagent: TFA/DCM (1:1 v/v).

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (32 scans).

Step-by-Step Workflow
  • Baseline Acquisition:

    • Acquire background spectrum of the clean ATR crystal.

    • Acquire spectrum of the pure starting material (t-butyl ester). Mark the 1365/1390 doublet.

  • Reaction Initiation:

    • Dissolve substrate in DCM; add TFA. Stir at room temperature.

  • Sampling Loop (Every 15-30 mins):

    • Remove 20 µL aliquot.

    • Rapid Evaporation: Blow dry with N₂ stream on a watch glass (TFA/DCM are volatile; this prevents solvent peaks from swamping the IR).

    • Apply residue to ATR crystal.

  • End-Point Determination:

    • Disappearance: The 1365/1390 cm⁻¹ doublet must vanish.

    • Appearance: A broad "hump" from 2500–3300 cm⁻¹ (COOH dimer O-H stretch) will emerge.[2]

    • Shift: The C=O peak will shift to lower wavenumbers (e.g., from 1730 to 1710 cm⁻¹).[3]

DeprotectionWorkflow Start Start Reaction (t-Butyl Ester + TFA) Sample Aliquot & N2 Dry (Remove Solvent) Start->Sample ATR ATR-FTIR Analysis Sample->ATR Decision Check 1365/1390 Doublet? ATR->Decision Continue Doublet Present (Reaction Incomplete) Decision->Continue Peaks Visible Finish Doublet Gone + Broad OH (Reaction Complete) Decision->Finish Peaks Absent Continue->Sample Wait 30 min

Figure 2: Logic flow for monitoring tert-butyl ester cleavage via FTIR.

Troubleshooting & Data Interpretation

Common Pitfalls
  • Solvent Overlap: If using chlorinated solvents (DCM/CHCl₃), incomplete drying will leave peaks near 700–800 cm⁻¹ and 1260 cm⁻¹, potentially obscuring the fingerprint region. Always dry the aliquot.

  • Amide Overlap: In peptide synthesis, the Amide I band (1650–1690 cm⁻¹) can shoulder the Ester C=O. In this case, rely strictly on the 1365/1390 doublet and the high-frequency O-H stretch for monitoring.

  • Zwitterions: If the product is an amino acid, the carboxylic acid may exist as a carboxylate (COO⁻). This shifts the C=O stretch drastically to ~1550–1610 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch).

Self-Validating Check

To confirm the final product is the free acid and not a trapped intermediate or salt:

  • Check 3000 region: Is it broad (Acid) or sharp (Ester)?

  • Check 1700 region: Has the carbonyl shifted down by ~20 cm⁻¹?

  • Check 1300 region: Is the "rabbit ear" doublet gone?

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for "Gem-Dimethyl" doublet assignment).
  • NIST Chemistry WebBook. Infrared Spectra of tert-Butyl Esters. National Institute of Standards and Technology.[4] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.

Sources

Validation

Optical Rotation Reference Values for D-Norvaline tert-butyl ester

This guide provides an authoritative technical reference for D-Norvaline tert-butyl ester , focusing on optical rotation reference values, comparative performance, and validation protocols. Content Type: Publish Comparis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical reference for D-Norvaline tert-butyl ester , focusing on optical rotation reference values, comparative performance, and validation protocols.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

D-Norvaline tert-butyl ester (H-D-Nva-OtBu) is a critical chiral building block employed primarily in the synthesis of protease-resistant peptides (e.g., retro-inverso analogs) and peptidomimetics. Unlike its L-isomer, which is ubiquitous in natural protein synthesis, the D-isomer introduces specific conformational constraints and metabolic stability.

The defining quality attribute for this compound is its optical purity . As tert-butyl esters are often oils or low-melting solids in their free base form, they are typically handled as hydrochloride salts to ensure stability and crystallinity. This guide establishes the specific rotation


 reference values, compares them against the L-enantiomer, and details self-validating protocols for synthesis and analysis.

Chemical Identity & Reference Data

Product Specifications

The following data serves as the primary reference for identification and quality control.

PropertySpecification
Chemical Name D-Norvaline tert-butyl ester hydrochloride
Synonyms H-D-Nva-OtBu[1]·HCl; (R)-2-Amino-pentanoic acid tert-butyl ester HCl
CAS Number (Free Base) 158741-16-3
CAS Number (HCl Salt) Generic/Vendor Specific (Referenced as HCl salt of 158741-16-3)
Molecular Formula

Molecular Weight 209.71 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, Water; Insoluble in Hexane
Optical Rotation Reference Values

The specific rotation is the most rapid method for confirming identity and gross enantiomeric excess.

ParameterD-Norvaline tert-butyl ester HClL-Norvaline tert-butyl ester HCl (Comparison)
Specific Rotation

-19.0

1.0°
+19.0

1.0°
Concentration c = 1.0 g/100mLc = 1.0 g/100mL
Solvent Methanol (MeOH)Methanol (MeOH)
Temperature 20 °C20 °C

Critical Insight: The specific rotation magnitude is solvent-dependent. While Methanol is the standard, values in DMF or Water will differ. Always report solvent and concentration when documenting Certificates of Analysis (CoA).

Comparative Analysis: D- vs. L-Isomer & Ester Stability

Enantiomeric Performance

The D-isomer is the "mirror image" of the natural L-isomer. In biological assays, peptides containing D-Norvaline often exhibit:

  • Increased Half-Life: Resistance to enzymatic degradation by endogenous proteases.

  • Altered Immunogenicity: D-amino acids can evade immune recognition.

Ester Group Stability (tert-Butyl vs. Methyl/Ethyl)

The tert-butyl group provides unique orthogonal protection compared to methyl or ethyl esters.

Featuretert-Butyl Ester (OtBu)Methyl/Ethyl Ester (OMe/OEt)
Steric Bulk High: Prevents diketopiperazine formation during dipeptide synthesis.Low: Higher risk of side reactions.
Deprotection Acid Labile: Cleaved by TFA/HCl (anhydrous). Stable to base.Base Labile: Cleaved by saponification (LiOH/NaOH).
Usage Ideal for Fmoc-SPPS (Solid Phase Peptide Synthesis).Common in solution-phase synthesis.

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow (Isobutylene Method)

This protocol utilizes the acid-catalyzed addition of isobutylene, the industrial standard for minimizing racemization.

Reagents: D-Norvaline (1.0 eq), Isobutylene (excess), 1,4-Dioxane, Conc.


.
  • Setup: Charge a pressure vessel (autoclave) with D-Norvaline suspended in 1,4-Dioxane.

  • Acidification: Cautiously add conc.

    
     (1.5 eq) as the catalyst.
    
  • Addition: Cool to -10°C and condense Isobutylene gas (approx. 10 eq) into the vessel.

  • Reaction: Seal and stir at Room Temperature (20-25°C) for 24-48 hours. Pressure will rise; ensure vessel is rated for ~5 bar.

  • Quench: Cool to 0°C, vent excess isobutylene into a fume hood trap.

  • Workup: Pour mixture into cold NaOH (aq) to pH 9-10. Extract Free Base with Ethyl Acetate.

  • Salt Formation: Dry organic layer (

    
    ), filter, and add 4N HCl in Dioxane to precipitate the D-Norvaline tert-butyl ester hydrochloride .
    
  • Recrystallization: Recrystallize from MeOH/Et2O to maximize optical purity.

Analytical Validation: Optical Rotation & Chiral HPLC

To ensure scientific integrity, a two-tiered analysis is required.

Step 1: Polarimetry (Gross Check)

  • Instrument: Digital Polarimeter (Na lamp, 589 nm).

  • Sample Prep: Weigh 100 mg of dried sample. Dissolve in 10.0 mL HPLC-grade Methanol.

  • Measurement: Zero with pure MeOH. Measure at 20°C.

  • Calculation:

    
     (where 
    
    
    
    is path length in dm).
  • Acceptance: Value must fall within -18.0° to -20.0°.

Step 2: Chiral HPLC (Precise ee% Determination)

  • Column: Chiralpak Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase:

    
     1.5 Perchloric acid solution (aq).
    
  • Detection: UV at 210 nm.

  • Logic: The D-isomer will elute at a distinct retention time compared to the L-isomer standard.

  • Calculation:

    
    .
    

Visualizations

Synthesis & Application Pathway

The following diagram illustrates the lifecycle of D-Norvaline tert-butyl ester from synthesis to peptide integration.

SynthesisWorkflow Start D-Norvaline (Free Acid) Reaction Esterification (Isobutylene/H2SO4) Start->Reaction Protection Product D-Nva-OtBu.HCl (Crystalline Solid) Reaction->Product Workup & HCl Usage Peptide Coupling (Fmoc-SPPS) Product->Usage Deprotection (Free Base) Final D-Peptide (Protease Resistant) Usage->Final Synthesis

Caption: Figure 1. Synthesis and application workflow for D-Norvaline tert-butyl ester.

Quality Control Logic

A decision tree for validating the optical purity of the synthesized ester.

QC_Logic Sample Synthesized Batch D-Nva-OtBu.HCl Polarimetry Polarimetry (MeOH, c=1) Sample->Polarimetry Check1 Is [α]D approx -19°? Polarimetry->Check1 HPLC Chiral HPLC (Crownpak CR+) Check1->HPLC Yes Fail REJECT / RECRYSTALLIZE Check1->Fail No (Wrong Isomer/Impure) Check2 Is ee% > 99.5%? HPLC->Check2 Pass RELEASE BATCH Check2->Pass Yes Check2->Fail No (Racemization)

Caption: Figure 2. Quality Control Decision Tree ensuring enantiomeric purity prior to release.

References

  • Watanabe Chemical Industries. (n.d.). H-D-Nva-OtBu[1][2]·HCl Product Information. Retrieved from [Link].

  • Organic Syntheses. (n.d.). General Procedures for tert-Butyl Esters. Retrieved from [Link].

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of tert-Butyl (2R)-2-Aminopentanoate

Executive Summary & Immediate Classification tert-Butyl (2R)-2-aminopentanoate (also known as D-Norvaline tert-butyl ester) requires specific handling due to its chemical lability. Unlike standard organic waste, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

tert-Butyl (2R)-2-aminopentanoate (also known as D-Norvaline tert-butyl ester) requires specific handling due to its chemical lability. Unlike standard organic waste, this compound presents a pressure-generation hazard if improperly segregated.

  • Primary Waste Class: Non-Halogenated Organic.

  • RCRA Status: Not P-listed or U-listed; likely D001 (Ignitable) if in solution.

  • Critical Restriction: DO NOT mix with acidic waste streams (e.g., TFA, HCl, H₂SO₄).

Hazard Profile & Physical Properties[1][2]

Before disposal, you must identify the physical form. This compound is frequently supplied as a hydrochloride salt (solid) or a free base (oil/liquid).

Physical & Chemical Data
PropertySpecificationOperational Implication
CAS Number 145508-66-7 (Free Base) / 1379444-89-9 (HCl Salt)Use for waste labeling manifest.
Physical State Colorless oil (Free Base) or White Solid (Salt)Determines if "Solid" or "Liquid" waste stream is used.
Flash Point ~90°C (Free Base, estimated)Combustible. Keep away from oxidizers.[1][2]
Acidity/Basicity Basic (Amine group)Incompatible with strong acids and acid chlorides.
Reactivity Acid Labile High Risk: Hydrolyzes to release Isobutylene gas.
GHS Hazard Classification[1]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Critical Safety Mechanism: The Isobutylene Hazard

Expert Insight: The most common accident involving tert-butyl esters is container over-pressurization.

The tert-butyl ester moiety is designed to be acid-labile.[3] If this waste is poured into a "General Organic Waste" drum that contains acidic residues (common in peptide synthesis labs using Trifluoroacetic acid), the following reaction occurs spontaneously:



Risk: A sealed waste drum can pressurize and rupture. Protocol: Always segregate tert-butyl esters into neutral or basic organic waste streams.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Assessment
  • Check pH: If the material is in solution, verify pH is

    
    . If acidic, neutralize carefully with saturated sodium bicarbonate (
    
    
    
    ) before disposal.
  • Phase separation: If the waste contains aqueous layers, separate the organic layer. This compound is organic-soluble.

Phase B: Waste Stream Selection

Select the appropriate container based on the matrix:

  • Scenario 1: Pure Solid (Expired/Degraded Reagent)

    • Container: HDPE wide-mouth jar.

    • Label: "Hazardous Waste - Solid Organic - Irritant."

    • Action: Double-bag the original container or transfer solid directly. Do not dissolve in solvent solely for disposal (minimization principle).

  • Scenario 2: Reaction Mixture (Liquid)

    • Container: HDPE or Glass solvent carboy (Safety Can).

    • Stream: Non-Halogenated Organic Solvents (High BTU).

    • Additives: Ensure no strong acids are present.[1]

Phase C: Labeling & Handover
  • Labeling: Must include full chemical name (tert-butyl (2R)-2-aminopentanoate), CAS number, and hazard pictograms (Irritant).

  • Storage: Store in a secondary containment tray in a well-ventilated satellite accumulation area (SAA) until pickup.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for safe disposal, ensuring segregation from acidic triggers.

DisposalWorkflow Start Start: Waste Assessment IsSolid Is the material Solid or Liquid? Start->IsSolid Solid Solid (HCl Salt) IsSolid->Solid Solid Liquid Liquid (Free Base/Solution) IsSolid->Liquid Liquid SolidContainer Container: HDPE Wide Mouth Solid->SolidContainer SolidLabel Label: Solid Organic Waste (Toxic/Irritant) SolidContainer->SolidLabel Handover EHS Pickup / Incineration SolidLabel->Handover CheckAcid CRITICAL CHECK: Is the solution Acidic? Liquid->CheckAcid Neutralize Neutralize with NaHCO3 (Vent evolved gas) CheckAcid->Neutralize Yes (pH < 7) Segregate Segregate: Non-Halogenated Organic Waste Stream CheckAcid->Segregate No (pH >= 7) Neutralize->Segregate LiquidLabel Label: Flammable/Irritant NO ACIDS Segregate->LiquidLabel LiquidLabel->Handover

Caption: Figure 1. Decision tree for the safe segregation and disposal of tert-butyl amino acid esters, prioritizing the prevention of acid-catalyzed gas evolution.

Spill Contingency Plan

In the event of a benchtop spill:

  • Evacuate & Ventilate: The free base has a distinct amine odor. Clear the immediate area.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Absorb:

    • For Liquids: Use a clay-based absorbent (vermiculite) or an amine-specific spill kit. Do not use paper towels if the spill is large (flammability risk).

    • For Solids: Sweep gently to avoid dust generation.

  • Clean: Wipe the surface with a mild detergent solution. Avoid using strong acids (like 10% HCl) to clean the surface, as this will degrade the ester and release gas. Use water or ethanol.

  • Disposal: Place all spill debris into a sealed bag, label as "Chemical Spill Debris - Organic," and process as solid hazardous waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]

  • PubChem. (n.d.). Compound Summary: D-Norvaline tert-butyl ester hydrochloride. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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